6-(Difluoromethoxy)-5-methylpyridin-3-amine
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Overview
Description
6-(Difluoromethoxy)-5-methylpyridin-3-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring.
Scientific Research Applications
6-(Difluoromethoxy)-5-methylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds such as sulfonamides have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
Based on the structural similarity to sulfonamides, it can be hypothesized that this compound might interact with its target enzyme, possibly dhfr, and inhibit its function . This inhibition could lead to disruption in the synthesis of nucleotides, affecting DNA replication and cell division.
Biochemical Pathways
Disruption of this pathway can lead to impaired DNA replication and cell division .
Result of Action
This could make it useful in applications such as antimicrobial or anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the CF₂H group into the pyridine ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The choice of reagents and reaction conditions is crucial to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to changes in the compound’s oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .
Comparison with Similar Compounds
- 6-(Difluoromethoxy)pyridin-3-amine
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- Difluoromethyl phenyl sulfide
Comparison: Compared to similar compounds, 6-(Difluoromethoxy)-5-methylpyridin-3-amine stands out due to its unique combination of a difluoromethoxy group and a methyl group on the pyridine ring. This structural feature can confer distinct chemical and biological properties, such as enhanced lipophilicity and improved binding affinity to target proteins .
Properties
IUPAC Name |
6-(difluoromethoxy)-5-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-4-2-5(10)3-11-6(4)12-7(8)9/h2-3,7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIERRWCUAURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803198-99-3 |
Source
|
Record name | 6-(difluoromethoxy)-5-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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